Cas no 1936679-99-0 (2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-)

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-, is a brominated tetrahydropyran derivative with a reactive bromomethyl functional group, making it a valuable intermediate in organic synthesis. Its structure features a tetrahydropyran core substituted with a 2-methylpropyl group, enhancing steric and electronic properties for selective reactions. The bromomethyl moiety allows for further functionalization, including nucleophilic substitutions or cross-coupling reactions, enabling the synthesis of complex heterocyclic compounds. This compound is particularly useful in pharmaceutical and agrochemical research, where precise molecular modifications are required. Its stability under standard conditions ensures reliable handling and storage, while its reactivity facilitates efficient downstream transformations.
2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- structure
1936679-99-0 structure
Product name:2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-
CAS No:1936679-99-0
MF:C10H19BrO
MW:235.161262750626
CID:5283857

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-
    • Inchi: 1S/C10H19BrO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3
    • InChI Key: NQWSSLVTVBDDBB-UHFFFAOYSA-N
    • SMILES: C1(CBr)(CC(C)C)OCCCC1

2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-677722-2.5g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
2.5g
$2155.0 2023-03-11
Enamine
EN300-677722-5.0g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
5.0g
$3189.0 2023-03-11
Enamine
EN300-677722-0.1g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
0.1g
$968.0 2023-03-11
Enamine
EN300-677722-10.0g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
10.0g
$4729.0 2023-03-11
Enamine
EN300-677722-0.25g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
0.25g
$1012.0 2023-03-11
Enamine
EN300-677722-1.0g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
1g
$0.0 2023-06-07
Enamine
EN300-677722-0.5g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
0.5g
$1056.0 2023-03-11
Enamine
EN300-677722-0.05g
2-(bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0
0.05g
$924.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01046283-1g
2-(Bromomethyl)-2-(2-methylpropyl)oxane
1936679-99-0 95%
1g
¥5481.0 2023-03-19

Additional information on 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)-

Research Briefing on 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- (CAS: 1936679-99-0) in Chemical Biology and Pharmaceutical Applications

The compound 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- (CAS: 1936679-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- as a versatile intermediate in the synthesis of complex organic molecules. Its bromomethyl group offers a reactive site for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have successfully utilized this compound in the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. The compound's ability to modulate these pathways has been demonstrated in vitro, showing promising results in reducing pro-inflammatory cytokine production and inhibiting cancer cell proliferation.

In addition to its role as a synthetic intermediate, 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- has been investigated for its direct biological effects. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed a mechanism of action involving disruption of bacterial cell membrane integrity, suggesting potential applications in addressing antibiotic resistance.

From a pharmacokinetic perspective, preliminary investigations have shown that 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- possesses favorable drug-like properties. Its moderate lipophilicity (LogP ~2.5) and molecular weight (MW 235.13) fall within the optimal range for oral bioavailability, as per Lipinski's rule of five. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

The safety profile of 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- has been evaluated in early-stage toxicological studies. While the compound shows acceptable cytotoxicity thresholds in mammalian cell lines at therapeutic concentrations, researchers have noted the need for structural optimization to minimize potential off-target effects. Current efforts are focused on developing more selective derivatives through rational drug design approaches, including computational modeling and structure-activity relationship (SAR) studies.

Looking forward, the unique chemical properties of 2H-Pyran, 2-(bromomethyl)tetrahydro-2-(2-methylpropyl)- (CAS: 1936679-99-0) position it as a promising candidate for further pharmaceutical development. Ongoing research is exploring its potential in targeted drug delivery systems, where its reactive bromomethyl group could be utilized for conjugation with various therapeutic payloads. The compound's versatility and demonstrated biological activity make it a valuable asset in the medicinal chemist's toolkit, with potential applications spanning anti-infective, anti-inflammatory, and anticancer therapies.

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD